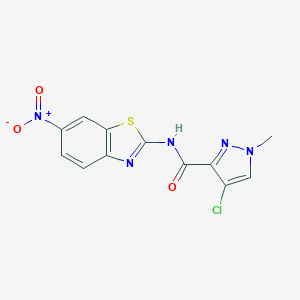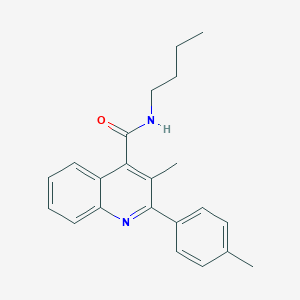![molecular formula C22H20ClN5 B448008 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE](/img/structure/B448008.png)
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenyl group attached to a pyrazole ring, which is further connected to a triazine ring. The presence of these functional groups and rings imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the tert-butyl and chlorophenyl groups: This step involves the alkylation and arylation of the pyrazole ring using tert-butyl halides and chlorophenyl halides, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the triazine ring: The final step involves the cyclization of the substituted pyrazole with a suitable nitrile or amidine derivative under acidic or basic conditions to form the triazine ring.
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Lacks the triazine ring and tert-butyl group, resulting in different chemical properties and reactivity.
5-(4-Chlorophenyl)-3-(tert-butyl)-1H-pyrazole: Similar structure but lacks the triazine ring, leading to different applications and biological activities.
1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents, which can result in varying chemical and biological properties.
Propiedades
Fórmula molecular |
C22H20ClN5 |
|---|---|
Peso molecular |
389.9g/mol |
Nombre IUPAC |
3-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H20ClN5/c1-22(2,3)20-13-19(16-9-11-17(23)12-10-16)28(27-20)21-25-18(14-24-26-21)15-7-5-4-6-8-15/h4-14H,1-3H3 |
Clave InChI |
GAZHFGAZJDOPGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Iodo-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447925.png)
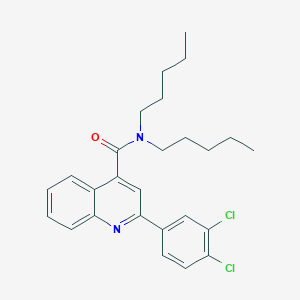
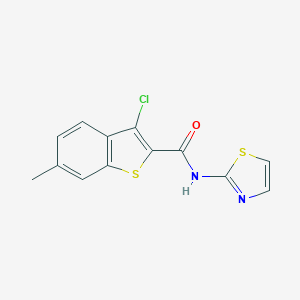
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)
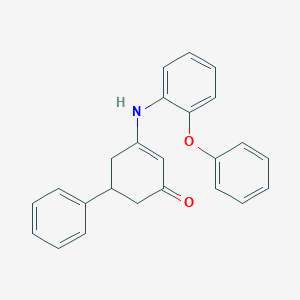
![N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447934.png)
![5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447936.png)
![Dimethyl 5-{[(2-phenylcyclopropyl)carbonyl]amino}isophthalate](/img/structure/B447937.png)
![2-(3,4-Dimethoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B447939.png)
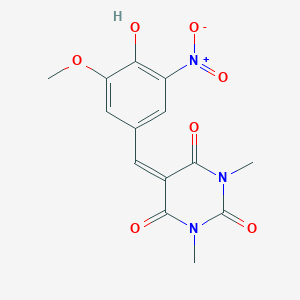
![Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447942.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447943.png)
